molecular formula C9H8N4O2S B14358647 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- CAS No. 91676-90-3

1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)-

Cat. No.: B14358647
CAS No.: 91676-90-3
M. Wt: 236.25 g/mol
InChI Key: LQXHRHULMHSBNG-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is an organic compound that belongs to the class of benzenediols It features a benzene ring substituted with two hydroxyl groups and an azo group linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- typically involves the diazotization of 5-methyl-1,3,4-thiadiazole-2-amine followed by coupling with 1,3-benzenediol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol (1,3-Benzenediol): Similar structure but lacks the azo and thiadiazole groups.

    Catechol (1,2-Benzenediol): Differently positioned hydroxyl groups.

    Hydroquinone (1,4-Benzenediol): Hydroxyl groups in para position.

Uniqueness

1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is unique due to the presence of the azo and thiadiazole groups, which impart distinct chemical and biological properties

Properties

CAS No.

91676-90-3

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C9H8N4O2S/c1-5-10-12-9(16-5)13-11-7-3-2-6(14)4-8(7)15/h2-4,14-15H,1H3

InChI Key

LQXHRHULMHSBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N=NC2=C(C=C(C=C2)O)O

Origin of Product

United States

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